Br-Boc-C2-azida

Descripción general

Descripción

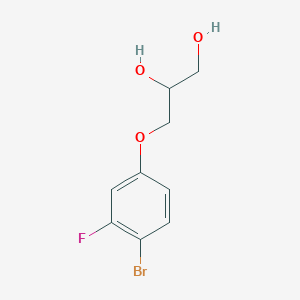

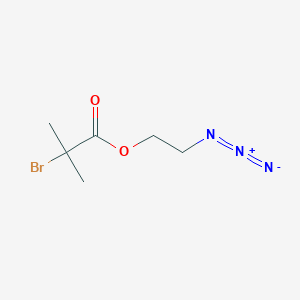

2-Bromoisobutyric acid 2-azidoethyl ester is a useful research compound. Its molecular formula is C6H10BrN3O2 and its molecular weight is 236.069. The purity is usually 95%.

BenchChem offers high-quality 2-Bromoisobutyric acid 2-azidoethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromoisobutyric acid 2-azidoethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pirroles:

- Las azidas orgánicas se han utilizado para sintetizar heterociclos de cinco miembros que contienen un heteroátomo, como los pirroles .

- Las azidas están involucradas en la síntesis de heterociclos con dos heteroátomos, incluyendo pirazoles e isoxazoles .

- Br-Boc-C2-azida también puede contribuir a la preparación de oxazoles, tiazoles, oxazinas y pirimidinas .

Nucleósidos Modificados con Azida

Las azidas encuentran aplicaciones más allá de la síntesis de heterociclos. Un área notable es la modificación de nucleósidos:

- Introducción de Grupos Azido

- Las unidades azido a menudo se introducen en monómeros de nucleósidos y oligonucleótidos. Estas modificaciones permiten la funcionalización posterior, como la adición de tintes fluorescentes u otros grupos químicos .

Transformaciones Nucleofílicas

Las azidas participan en transformaciones nucleofílicas de compuestos carbonílicos. En particular:

- Formación de Fosfazida

- La reacción de las azidas con di(terc-butil)(4-(dimetilamino)fenil)fosfina (Amphos) permite transformaciones de grupos carbonilo. Esto incluye reacciones con nucleófilos como el hidruro de litio y aluminio y reactivos organometálicos .

En resumen, this compound tiene diversas aplicaciones en la síntesis de heterociclos, la modificación de nucleósidos y las transformaciones nucleofílicas. Los investigadores continúan explorando su potencial en varios contextos químicos. 🌟

Mecanismo De Acción

Target of Action

This compound is a click chemistry reagent, meaning it is designed to react quickly and specifically with these Alkyne groups .

Mode of Action

Br-Boc-C2-azido contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction forms a stable triazole ring, effectively linking the two molecules together . Additionally, Br-Boc-C2-azido can undergo strain-promoted alkyne-azido cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

Br-Boc-C2-azido is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules that can degrade specific proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Result of Action

The molecular and cellular effects of Br-Boc-C2-azido’s action depend on the specific PROTACs that it is used to synthesize . By linking a ligand for a specific protein to a ligand for an E3 ubiquitin ligase, PROTACs can induce the degradation of specific target proteins . This can have a wide range of effects depending on the function of the degraded protein.

Action Environment

The action, efficacy, and stability of Br-Boc-C2-azido are influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction requires the presence of copper ions . Additionally, the reaction conditions, such as temperature and pH, can also affect the efficiency of the reaction.

Direcciones Futuras

2-Bromoisobutyric acid 2-azidoethyl ester plays a crucial role in the catalytic system for the controlled synthesis of polymers under visible light irradiation . It’s a significant reactant in organic chemistry with potential uses in synthesis and other chemical reactions due to its unique characteristics and properties .

Análisis Bioquímico

Biochemical Properties

It is known that the compound can react with bases to produce the corresponding salt and alcohol . When heated, it undergoes ester hydrolysis, yielding ethanol and 2-bromoisobutyric acid .

Cellular Effects

As a bifunctional initiator, it is expected to interact with various cellular components, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Bromoisobutyric acid 2-azidoethyl ester is complex and multifaceted. It is known to participate in atom transfer radical polymerization (ATRP), a type of chain-growth polymerization that involves the transfer of atoms from a catalyst to a growing polymer chain .

Temporal Effects in Laboratory Settings

It is known that the compound is relatively stable under normal conditions .

Metabolic Pathways

It is known that the compound can undergo hydrolysis in the presence of water or hydroxide ions .

Propiedades

IUPAC Name |

2-azidoethyl 2-bromo-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3O2/c1-6(2,7)5(11)12-4-3-9-10-8/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSXPOJKJKBNSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCCN=[N+]=[N-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120364-53-5 | |

| Record name | 1120364-53-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B2523220.png)

![2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2523222.png)

![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate](/img/structure/B2523223.png)

![2',3'-Dihydrospiro{oxane-4,1'-pyrrolo[2,3-b]pyridine}dihydrochloride](/img/structure/B2523224.png)

![2-amino-4-(3,4-dimethoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2523226.png)

![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B2523232.png)

![2-chloro-N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2523239.png)